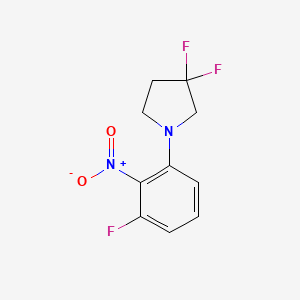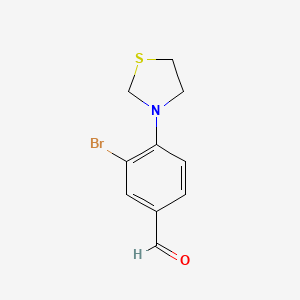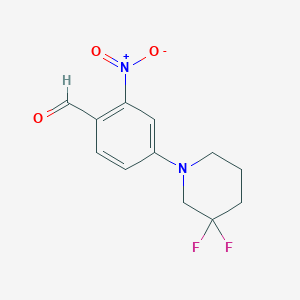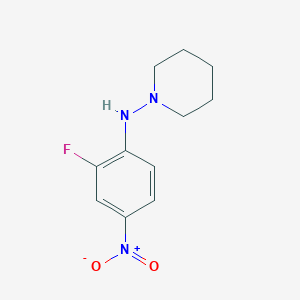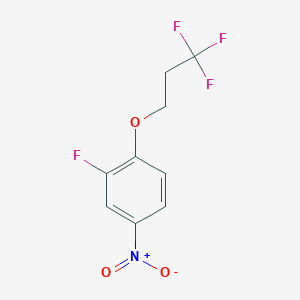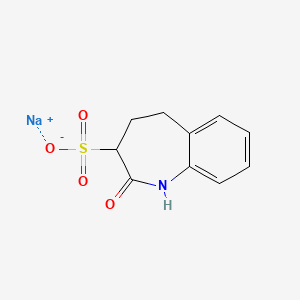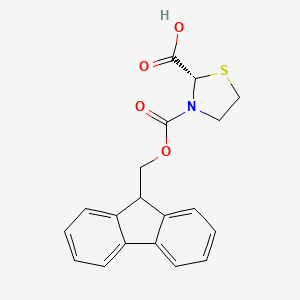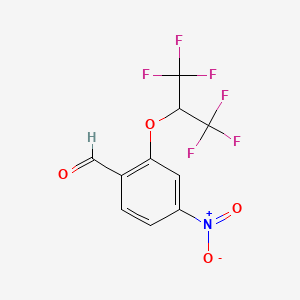
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde, also known as 6-Fluoro-2-(trifluoromethyl)pyridine-3-carboxaldehyde, is a chemical compound with the molecular formula C7H3F4NO. It has an average mass of 193.098 Da and a monoisotopic mass of 193.015076 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H3F4NO, an average mass of 193.098 Da, and a monoisotopic mass of 193.015076 Da .Scientific Research Applications
Synthesis of Novel Anti-Infective Agents
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde plays a role in the synthesis of novel anti-infective agents. An economical synthesis method for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been developed. This process is crucial for the production of these agents and involves trifluoromethylation of aryl iodide using an effective and inexpensive system (Mulder et al., 2013).
Advancements in Photoredox Catalysis
The compound is integral in the development of photoredox systems for catalytic fluoromethylation. Trifluoromethyl groups, like those in this compound, are significant in pharmaceuticals and agrochemicals. Efficient and selective radical fluoromethylation procedures have been developed using visible-light-induced single-electron-transfer processes (Koike & Akita, 2016).
Radiopharmaceutical Development
This compound is used in the rapid synthesis of fluorine-18 labeled prosthetic groups, contributing significantly to radiopharmaceutical development. Its conversion to [18F]fluoronicotinaldehyde and subsequent conjugation with other molecules facilitates the creation of novel imaging agents (Basuli et al., 2018).
Fluorine Chemistry in Medicinal Applications
Fluorine-containing compounds, like this compound, are studied for their potential in medicinal applications. The introduction of fluoro and trifluoromethyl groups can significantly alter the properties of pharmaceuticals, making them more effective or altering their metabolic pathways (Gelb, Svaren, & Abeles, 1985).
Organometallic Fluorine Chemistry
The compound's derivatives are relevant in the emerging field of organometallic fluorine chemistry, particularly in the development of methods for the selective introduction of fluorine into organic molecules. This is vital as fluorinated organic molecules are increasingly important in pharmaceuticals and agrochemicals (Grushin, 2010).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .
properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZZCINAMETOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



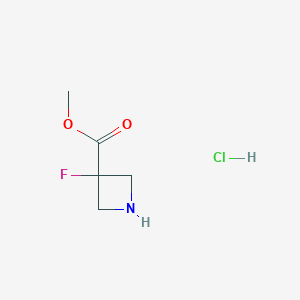
![1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407954.png)

